5-Bromo-4-chloro-3-iodo-8-methylquinoline

CAS No.: 1597933-26-0

Cat. No.: VC2599178

Molecular Formula: C10H6BrClIN

Molecular Weight: 382.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1597933-26-0 |

|---|---|

| Molecular Formula | C10H6BrClIN |

| Molecular Weight | 382.42 g/mol |

| IUPAC Name | 5-bromo-4-chloro-3-iodo-8-methylquinoline |

| Standard InChI | InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 |

| Standard InChI Key | BUGHNNMRTDIPDF-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |

| Canonical SMILES | CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

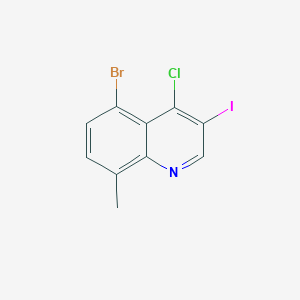

5-Bromo-4-chloro-3-iodo-8-methylquinoline consists of a quinoline skeleton with specific substitution patterns. The molecular structure features a bromine atom at position 5, a chlorine atom at position 4, an iodine atom at position 3, and a methyl group at position 8 of the quinoline ring system. This specific arrangement of substituents creates a distinctive electronic and steric environment that influences the compound's chemical behavior and potential biological interactions.

The compound is identified by the CAS number 1597933-26-0 and has been cataloged in chemical databases such as PubChem (CID: 102614183) . The molecular formula is C₁₀H₆BrClIN, corresponding to a molecular weight of 382.42 g/mol. Its structure can be represented in various chemical notation systems, as shown in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-4-chloro-3-iodo-8-methylquinoline

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-bromo-4-chloro-3-iodo-8-methylquinoline |

| Molecular Formula | C₁₀H₆BrClIN |

| Molecular Weight | 382.42 g/mol |

| InChI | InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 |

| InChIKey | BUGHNNMRTDIPDF-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Bromo-4-chloro-3-iodo-8-methylquinoline typically involves multi-step reactions starting from 8-methylquinoline. The process generally requires selective halogenation reactions to introduce the bromine, chlorine, and iodine atoms at the specific positions on the quinoline ring. Several synthetic approaches have been documented:

-

Sequential Halogenation: This approach involves the introduction of halogen atoms in a sequential manner, with careful control of reaction conditions to achieve regioselectivity. For example, chlorination might be performed first, followed by iodination and bromination, with each step requiring specific reagents and conditions.

-

Directed Metalation Strategy: This method utilizes directing groups to facilitate metalation at specific positions on the quinoline ring, followed by reaction with appropriate halogenating agents.

-

Halogen Exchange: Starting with a halogenated precursor, selective halogen exchange reactions can be employed to obtain the desired substitution pattern.

The specific reagents employed in these syntheses often include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) or chlorine gas for chlorination, and N-iodosuccinimide (NIS) or iodine with silver salts for iodination.

Industrial Production Considerations

For larger-scale production, the synthesis of 5-Bromo-4-chloro-3-iodo-8-methylquinoline would likely involve optimized versions of laboratory procedures, with considerations for yield, purity, and cost-effectiveness. Industrial methods might employ continuous flow reactors, which offer better control over reaction parameters and can improve efficiency in multi-step synthesis.

Purification techniques for industrial production would include advanced methods such as column chromatography, recrystallization, and potentially preparative HPLC to ensure high product purity. Quality control would involve analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.

Chemical Reactivity and Transformations

Reactivity Profile

The chemical reactivity of 5-Bromo-4-chloro-3-iodo-8-methylquinoline is largely determined by the electronic and steric effects of its substituents. The compound can participate in various chemical transformations, particularly those involving the halogen substituents:

-

Nucleophilic Aromatic Substitution (S₍N₎Ar): The halogen atoms, particularly iodine at position 3, can be displaced by nucleophiles. The relative reactivity of the halogens typically follows the order I > Br > Cl, making position 3 the most susceptible to nucleophilic substitution.

-

Metal-Catalyzed Cross-Coupling Reactions: The halogen substituents enable the compound to participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can introduce carbon-based substituents at positions 3, 4, and 5, allowing for extensive functionalization of the quinoline core.

-

Halogen-Metal Exchange: The halogen atoms can undergo halogen-metal exchange reactions with organolithium or Grignard reagents, generating organometallic intermediates that can react with various electrophiles.

The methyl group at position 8 can also serve as a handle for further functionalization, potentially undergoing oxidation to a carboxylic acid or participating in radical bromination to yield bromomethyl derivatives.

Synthetic Applications

Biological Activity and Medicinal Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related quinoline derivatives provide insights into how the specific substitution pattern of 5-Bromo-4-chloro-3-iodo-8-methylquinoline might influence its biological activity. For instance, halogenated quinolines have been investigated as antimalarial agents, with the substitution pattern significantly affecting their efficacy .

The development of antimalarial 4(1H)-quinolone-3-diarylethers demonstrated that modifications to the benzenoid ring of the quinoline core significantly influenced reactivity with host enzymes . By analogy, the specific arrangement of substituents in 5-Bromo-4-chloro-3-iodo-8-methylquinoline likely plays a crucial role in determining its biological activity profile.

Mechanism of Action

The potential mechanisms of action for 5-Bromo-4-chloro-3-iodo-8-methylquinoline in biological systems include:

-

Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is common for many bioactive quinoline derivatives.

-

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways that regulate cellular processes.

-

DNA Intercalation: The planar quinoline ring system could potentially insert between DNA base pairs, disrupting DNA replication and transcription processes.

-

Cell Membrane Interaction: The lipophilic nature of the compound may enable interactions with cell membranes, potentially affecting membrane integrity or function.

Further research is needed to elucidate the specific mechanisms by which 5-Bromo-4-chloro-3-iodo-8-methylquinoline exerts its biological effects.

Research Applications and Future Directions

Medicinal Chemistry Applications

5-Bromo-4-chloro-3-iodo-8-methylquinoline serves as a valuable building block in medicinal chemistry due to its potential for further functionalization. Its applications include:

-

Scaffold for Drug Discovery: The compound can serve as a starting point for the synthesis of libraries of quinoline derivatives with potential therapeutic properties.

-

Probe Compounds: Derivatives of this compound could be developed as chemical probes for studying biological systems and elucidating disease mechanisms.

-

Fragment-Based Drug Design: The quinoline core with its halogen substituents could serve as a fragment for fragment-based drug discovery approaches.

Material Science Applications

In addition to its medicinal chemistry applications, 5-Bromo-4-chloro-3-iodo-8-methylquinoline has potential applications in material science:

-

Organic Electronics: The extended π-conjugation in the quinoline core, combined with the electronic effects of the halogen substituents, could make derivatives of this compound useful in organic electronic devices.

-

Coordination Chemistry: The nitrogen atom in the quinoline ring provides a coordination site for metal ions, potentially leading to metal complexes with interesting properties.

-

Photophysical Materials: The unique electronic structure of the compound may confer interesting photophysical properties, such as fluorescence or phosphorescence, which could be exploited in sensing or imaging applications.

Comparative Analysis with Similar Compounds

Table 2: Comparison of 5-Bromo-4-chloro-3-iodo-8-methylquinoline with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|---|

| 5-Bromo-4-chloro-3-iodo-8-methylquinoline | C₁₀H₆BrClIN | 382.42 | Reference compound | Reference properties |

| 7-Bromo-4-chloro-3-iodo-8-methylquinoline | C₁₀H₆BrClIN | 382.42 | Bromine at position 7 instead of 5 | Different electronic distribution, potentially altered biological activity |

| 5-Bromo-3-iodo-8-methylquinolin-4-ol | C₁₀H₇BrINO | 363.98 | Hydroxyl group at position 4 instead of chlorine | Enhanced hydrogen bonding capability, potential tautomerism |

| 8-Bromo-4-chloro-6-methylquinoline | C₁₀H₇BrClN | 254.53 | Bromine at position 8, methyl at position 6, no iodine | Less sterically hindered, different reactivity profile |

Comparison with similar compounds provides valuable insights into the structure-property relationships of these halogenated quinolines. The positional isomer 7-Bromo-4-chloro-3-iodo-8-methylquinoline (Table 2) shares the same molecular formula but has a different substitution pattern, which could result in distinct biological activities and chemical reactivity.

Similarly, the replacement of the chlorine atom at position 4 with a hydroxyl group, as in 5-Bromo-3-iodo-8-methylquinolin-4-ol, significantly alters the compound's hydrogen bonding capabilities and potentially its biological interactions . Such comparative analyses are essential for understanding how specific structural features contribute to the properties and activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume